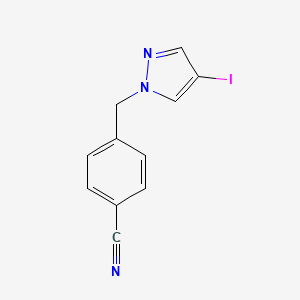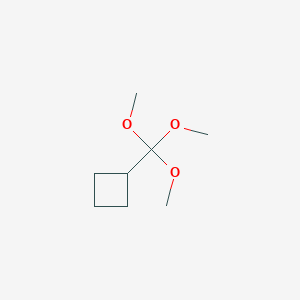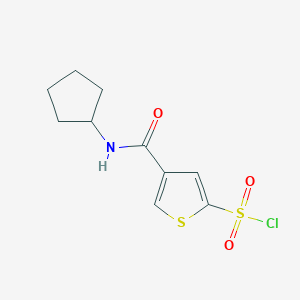![molecular formula C14H15N3O2 B1455871 Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate CAS No. 1374509-41-7](/img/structure/B1455871.png)
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate” was not found in the search results .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate” were not found, there are studies on the reactions of related compounds. For example, a study on the Biginelli Condensation Assisted by Microwave Irradiation in Ionic Liquids was found .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate” were not found in the search results .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives have shown promising results in the field of anticancer research . They can inhibit certain enzymes and lead to cell death by apoptosis . The structural similarity of the pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Anti-inflammatory Activity
Pyrimidines have demonstrated significant anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Antioxidant Activity
Pyrimidines also exhibit antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Activity
Pyrimidines have been found to possess antimicrobial properties . They can inhibit the growth of or destroy microorganisms, making them potentially useful in treating infections.
Antiviral Activity
Pyrimidine-based compounds have been used in the development of antiviral drugs . They can interfere with the process of viral replication and are used in the treatment of viral infections.
Antituberculosis Activity
Pyrimidines have shown potential in the treatment of tuberculosis . Tuberculosis is a serious infectious disease that affects the lungs and other parts of the body.
Neuroprotection
Some pyrimidine derivatives have shown neuroprotective effects . They can protect neuronal cells from damage or degeneration, which is crucial in diseases like Alzheimer’s and Parkinson’s.
Drug Design and Synthesis
The pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This makes pyrimidines a promising scaffold for the design of new medicines .
Future Directions
properties
IUPAC Name |
methyl 4-methyl-2-(3-methylanilino)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-5-4-6-11(7-9)17-14-15-8-12(10(2)16-14)13(18)19-3/h4-8H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBJHDAVINBGNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C(=N2)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methyl-2-[(3-methylphenyl)amino]pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)



![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)
![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)



